![molecular formula C13H13N5 B12896144 5-Hydrazinyl-7-methyl-2-phenylimidazo[1,2-a]pyrimidine CAS No. 13994-74-6](/img/structure/B12896144.png)
5-Hydrazinyl-7-methyl-2-phenylimidazo[1,2-a]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Hydrazinyl-7-methyl-2-phenylimidazo[1,2-a]pyrimidine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrimidine class. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound consists of a fused bicyclic ring system with a hydrazinyl group at the 5-position, a methyl group at the 7-position, and a phenyl group at the 2-position.
Preparation Methods
The synthesis of 5-Hydrazinyl-7-methyl-2-phenylimidazo[1,2-a]pyrimidine can be achieved through various synthetic routes. One common method involves the cyclization of 2-aminopyridine derivatives with α-bromoketones under microwave irradiation. This method is solvent- and catalyst-free, making it environmentally friendly and efficient . Another approach involves the condensation of 1H-imidazol-4(5)-amine with 1,3-diketones or malondialdehyde derivatives under acidic conditions . Industrial production methods may involve large-scale synthesis using these or similar routes, optimized for yield and purity.
Chemical Reactions Analysis
5-Hydrazinyl-7-methyl-2-phenylimidazo[1,2-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common reagents and conditions used in these reactions include transition metal catalysts, acidic or basic conditions, and various solvents. The major products formed depend on the specific reaction and conditions used.
Scientific Research Applications
5-Hydrazinyl-7-methyl-2-phenylimidazo[1,2-a]pyrimidine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 5-Hydrazinyl-7-methyl-2-phenylimidazo[1,2-a]pyrimidine involves its interaction with specific molecular targets and pathways. For example, it has been shown to disrupt mitochondrial functions and cause DNA damage in certain cell types . The compound’s hydrazinyl group can form reactive intermediates that interact with cellular components, leading to its biological effects.
Comparison with Similar Compounds
5-Hydrazinyl-7-methyl-2-phenylimidazo[1,2-a]pyrimidine can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyridines: These compounds have a similar fused bicyclic structure but differ in the position and type of substituents.
Imidazo[1,5-a]pyrimidines: These compounds are structural analogs of purine bases and have been evaluated for their potential as GABA receptor agonists and kinase inhibitors.
Imidazo[1,2-a]pyrazines: These compounds are used as hydrogen bonding sensors and have applications in measuring hydrogen bond strength in pharmaceutical molecules.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the hydrazinyl group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
13994-74-6 |
|---|---|
Molecular Formula |
C13H13N5 |
Molecular Weight |
239.28 g/mol |
IUPAC Name |
(7-methyl-2-phenylimidazo[1,2-a]pyrimidin-5-yl)hydrazine |
InChI |
InChI=1S/C13H13N5/c1-9-7-12(17-14)18-8-11(16-13(18)15-9)10-5-3-2-4-6-10/h2-8,17H,14H2,1H3 |
InChI Key |
CZSLEHPGYXDFQG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=NC(=CN2C(=C1)NN)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



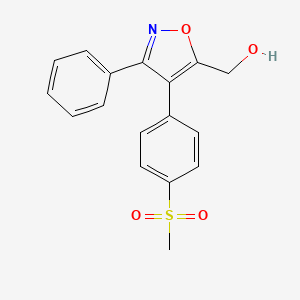
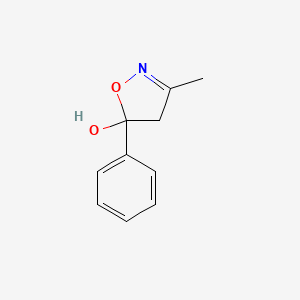
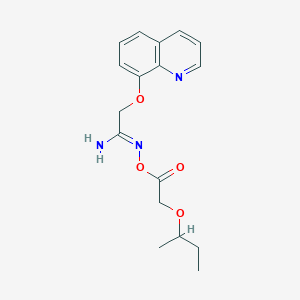
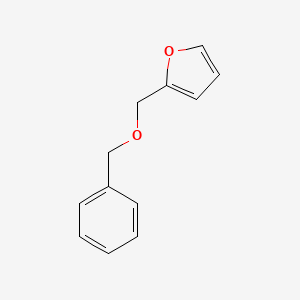
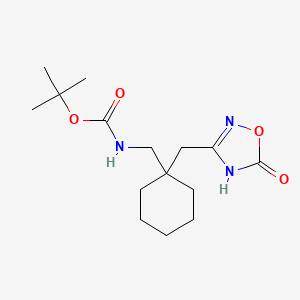


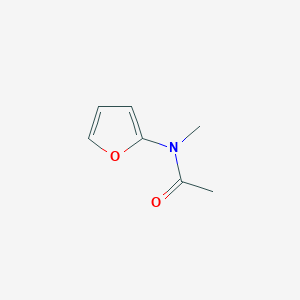
![3-Chloro-N-{4-hydroxy-3,5-bis[(pyrrolidin-1-yl)methyl]phenyl}benzamide](/img/structure/B12896125.png)
![7-Methyl-1,2,3,4-tetrahydrodibenzo[b,d]furan](/img/structure/B12896150.png)
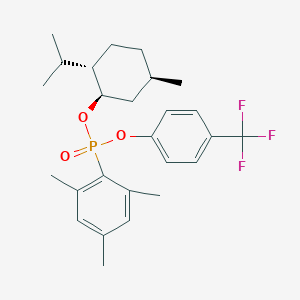

![1H-Indole-2-carboxamide, 5-chloro-3-[(4-chlorophenyl)thio]-](/img/structure/B12896175.png)
